Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
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Overview
Description
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and a sulfur-containing alcohol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a sulfur-containing alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with a sulfur-containing alcohol. The process involves high pressure and temperature conditions, typically around 150-230°C and 50-60 bar . The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted alcohols or ethers.
Scientific Research Applications
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol involves its interaction with various molecular targets. The compound’s sulfur-containing groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds . This interaction can affect protein function and cellular processes. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl groups but lacking sulfur content.
Methanol: Another simple alcohol, used industrially but with different properties due to the absence of sulfur.
Thioglycolic acid: Contains both sulfur and carboxyl groups, similar to acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol.
Uniqueness
This compound is unique due to its combination of acetic acid and sulfur-containing alcohol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
41123-73-3 |
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Molecular Formula |
C9H20O6S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S2.2C2H4O2/c6-1-3-8-5-9-4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
InChI Key |
IMYXQUDZWJSRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CSCSCCO)O |
Origin of Product |
United States |
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